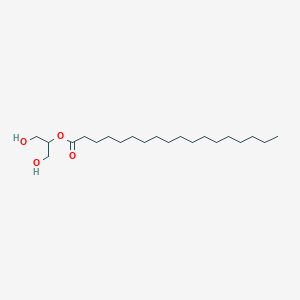

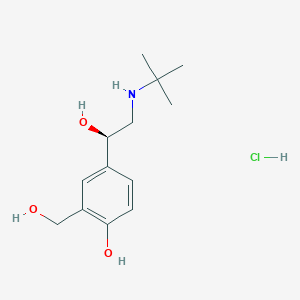

![molecular formula C12H9ClN4O4 B134345 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-48-2](/img/structure/B134345.png)

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

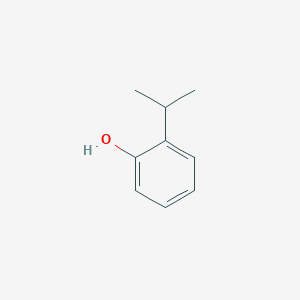

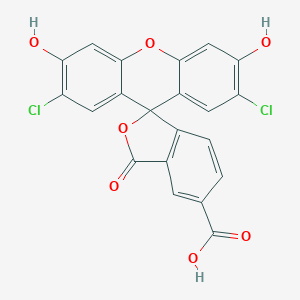

The compound 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione, also known as CM-DiI, is a fluorescent dye that is widely used in scientific research. It is a lipophilic dye that can be used to label and track cells, membranes, and organelles in vitro and in vivo.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is widely used in scientific research as a fluorescent dye to label and track cells, membranes, and organelles. It has been used to study cell migration, cell proliferation, and cell differentiation. It has also been used to study the structure and function of the nervous system, including axon guidance, synapse formation, and neuronal plasticity. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has been used to study the development of the cardiovascular system, including angiogenesis and vascular remodeling.

Mecanismo De Acción

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is a lipophilic dye that can be incorporated into cell membranes and other lipids. It is not metabolized by cells and does not affect cell viability or function. When excited by light of a specific wavelength, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione emits fluorescence that can be detected by fluorescence microscopy or flow cytometry. The intensity and color of the fluorescence depend on the concentration and location of the dye in the sample.

Biochemical and Physiological Effects:

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has no known biochemical or physiological effects on cells or tissues. It does not interfere with cell viability, proliferation, or differentiation. However, high concentrations of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione can affect the fluidity and permeability of cell membranes, which may affect cell function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments. It is a stable and highly fluorescent dye that can be easily detected and quantified. It is also lipophilic, which allows it to label and track cells, membranes, and organelles in vitro and in vivo. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is compatible with a wide range of imaging techniques, including fluorescence microscopy, confocal microscopy, and two-photon microscopy.

However, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione also has several limitations for lab experiments. It is not suitable for long-term tracking of cells or tissues, as the dye can diffuse or be transferred to neighboring cells over time. It is also not suitable for live-cell imaging, as the dye can be toxic to cells at high concentrations. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is not suitable for quantitative analysis of cell migration or proliferation, as the dye can be diluted or lost over time.

Direcciones Futuras

There are several future directions for the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in scientific research. One direction is the development of new methods for labeling and tracking cells and tissues in vivo. This could include the use of nanoparticles or other delivery systems to target specific cells or tissues. Another direction is the development of new imaging techniques that can detect and quantify the fluorescence of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in real-time and in three dimensions. This could include the use of super-resolution microscopy or light-sheet microscopy. Finally, the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in combination with other fluorescent dyes or imaging modalities could provide new insights into the structure and function of cells and tissues.

Métodos De Síntesis

The synthesis of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione involves the reaction of 2-(chloromethyl)quinazoline-4,9-dione with 5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione.

Propiedades

Número CAS |

143430-48-2 |

|---|---|

Nombre del producto |

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione |

Fórmula molecular |

C12H9ClN4O4 |

Peso molecular |

308.68 g/mol |

Nombre IUPAC |

2-(chloromethyl)-5,10-dihydroxy-7-methyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione |

InChI |

InChI=1S/C12H9ClN4O4/c1-3-14-7-5(11(20)15-3)10(19)8-6(9(7)18)12(21)17-4(2-13)16-8/h18-19H,2H2,1H3,(H,14,15,20)(H,16,17,21) |

Clave InChI |

LSEJNEMCPRPDFA-UHFFFAOYSA-N |

SMILES isomérico |

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O |

SMILES |

CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CCl)O)C(=O)N1 |

SMILES canónico |

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O |

Sinónimos |

Pyrimido[4,5-g]quinazoline-4,9-dione, 2-(chloromethyl)-1,6-dihydro-5,10-dihydroxy-7-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.